molecular formula C34H32N6O4S2 B2905124 N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 393585-46-1

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2905124
CAS RN: 393585-46-1
M. Wt: 652.79
InChI Key: VDVPXUZASBLSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C34H32N6O4S2 and its molecular weight is 652.79. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Screening

A study involving the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives highlighted their antibacterial activities. These compounds, characterized by spectral and analytical data, demonstrated significant antibacterial potential, suggesting similar compounds could have applications in developing new antibacterial agents (Landage, Thube, & Karale, 2019).

Anticancer and Antiviral Activities

Another research effort focused on the synthesis of 2‐pyrazoline‐substituted 4‐thiazolidinones, revealing selective inhibition of leukemia cell lines and significant activity against the Tacaribe virus strain. This indicates potential for the development of anticancer and antiviral therapeutics based on similar structural frameworks (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Antioxidant Additives for Oils

Research on thiazole derivatives synthesized for use as antioxidant additives in lubricating oils provides an example of the compound's potential industrial applications. These compounds were evaluated for their effectiveness in enhancing the antioxidant properties of Egyptian lubricating oils, suggesting a utility in improving the performance and longevity of industrial oils (Amer, Hassan, Moawad, & Shaker, 2011).

Synthesis and Antimicrobial Activities

The synthesis and characterization of novel thiazole derivatives incorporating a pyrazole moiety demonstrated significant anti-bacterial and anti-fungal activities. This indicates the potential of such compounds in developing new antimicrobial agents, offering a promising avenue for scientific research into combating microbial resistance (Saravanan et al., 2010).

properties

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O4S2/c1-23-8-6-9-25(18-23)39-31(20-35-32(41)21-44-27-10-4-3-5-11-27)36-37-34(39)46-22-33(42)40-29(24-13-15-26(43-2)16-14-24)19-28(38-40)30-12-7-17-45-30/h3-18,29H,19-22H2,1-2H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVPXUZASBLSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)COC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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